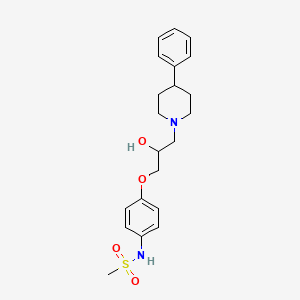
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide is an organic compound that belongs to the class of diphenylethers. This compound features a benzene ring bound to a piperidine ring, making it a significant structure in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves several steps. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and borane complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine or benzene rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including selective dopamine D2 receptor antagonists and malonyl-coA decarboxylase inhibitors with antiobesity and antidiabetic activities . Additionally, it is employed in the development of selective σ-ligands and glycogen synthase kinase-3β inhibitors . Its unique structure makes it valuable in both medicinal chemistry and industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and regulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide can be compared to other similar compounds, such as Melperone, Diphenidol, Dyclonine, Eperisone, and Cycrimine . These compounds share structural similarities, particularly the presence of the piperidine ring, but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64511-70-2 |
|---|---|
Formule moléculaire |
C21H28N2O4S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H28N2O4S/c1-28(25,26)22-19-7-9-21(10-8-19)27-16-20(24)15-23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20,22,24H,11-16H2,1H3 |
Clé InChI |
IYPHYBPRBGPAPN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


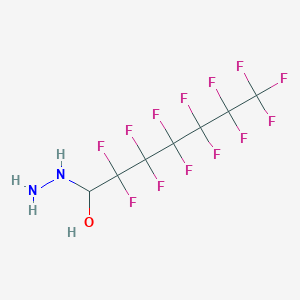
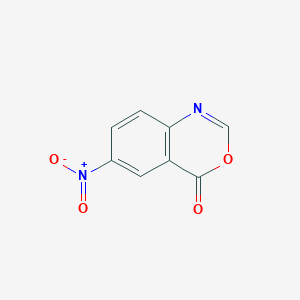
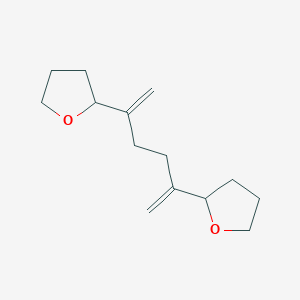

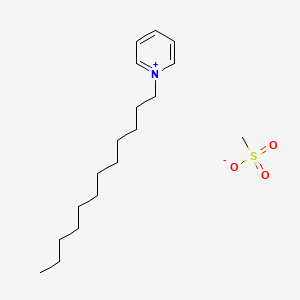
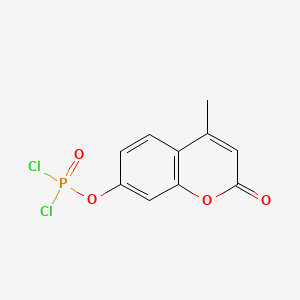

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

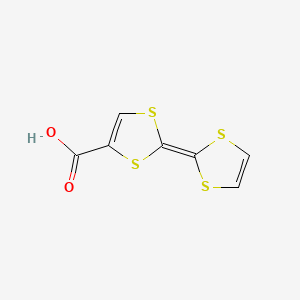
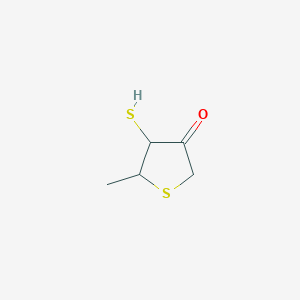
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


